molecular formula C17H24N4 B6448418 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549032-94-0

4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6448418
CAS No.: 2549032-94-0
M. Wt: 284.4 g/mol
InChI Key: HUNYICYWHCCQGA-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core. This compound is of interest due to its potential pharmacological activities and its unique structural characteristics, which include a cyclopropyl group and a fused bicyclic system.

Preparation Methods

The synthesis of 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced through cyclopropanation reactions, while the azetidine and octahydrocyclopenta[c]pyrrol groups are incorporated through specific cyclization reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, especially at positions activated by electron-withdrawing groups. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents. For example:

    2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.

    Octahydrocyclopenta[c]pyridine analogues: Studied for their metabolic stability and activity on protease-activated receptors. 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is unique due to its specific structural features, which may confer distinct pharmacological properties

Properties

IUPAC Name

2-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-13-7-20(8-14(13)3-1)15-9-21(10-15)17-6-16(12-4-5-12)18-11-19-17/h6,11-15H,1-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNYICYWHCCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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